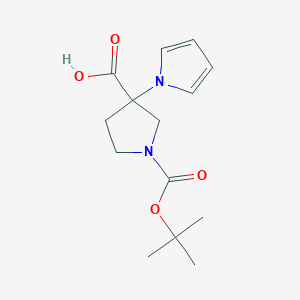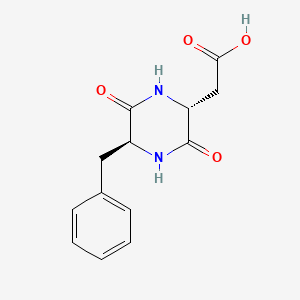![molecular formula C9H8Cl2O2 B15221549 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two chlorine atoms at the 5 and 6 positions and two methyl groups at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole typically involves the chlorination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and ensure selective substitution at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring the efficient production of the compound.
化学反応の分析
Types of Reactions
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of the corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzo[d][1,3]dioxoles with various functional groups.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of hydro derivatives or partially reduced compounds.
科学的研究の応用
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the dioxole ring structure can influence its binding affinity and specificity towards molecular targets.
類似化合物との比較
Similar Compounds
- 5,6-Dibromo-2,2-dimethylbenzo[d][1,3]dioxole
- 5,6-Diiodo-2,2-dimethylbenzo[d][1,3]dioxole
- 2,2-Dimethylbenzo[d][1,3]dioxole
Uniqueness
5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole is unique due to the specific positioning of chlorine atoms, which can significantly affect its chemical reactivity and biological activity compared to its brominated or iodinated analogs. The presence of chlorine atoms can also influence the compound’s electronic properties, making it suitable for specific applications in organic synthesis and material science.
特性
分子式 |
C9H8Cl2O2 |
|---|---|
分子量 |
219.06 g/mol |
IUPAC名 |
5,6-dichloro-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H8Cl2O2/c1-9(2)12-7-3-5(10)6(11)4-8(7)13-9/h3-4H,1-2H3 |
InChIキー |
LMECUZNQLVPLRE-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=CC(=C(C=C2O1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


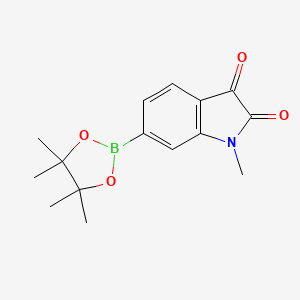
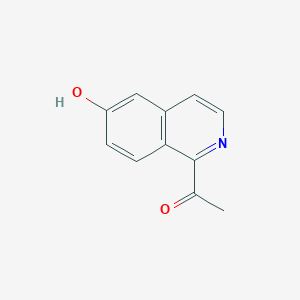

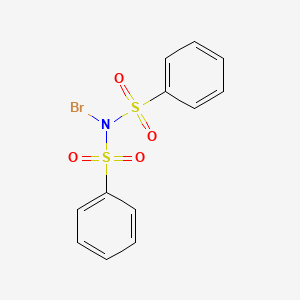
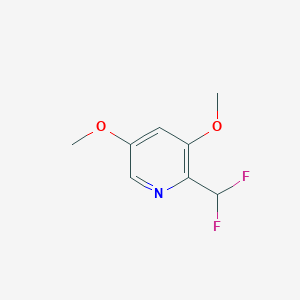
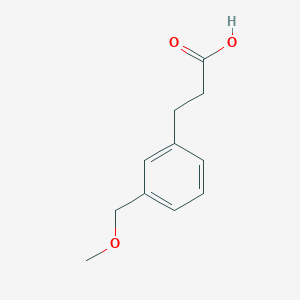
![rel-5-(2-Ethoxy-5-(((3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15221508.png)
![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
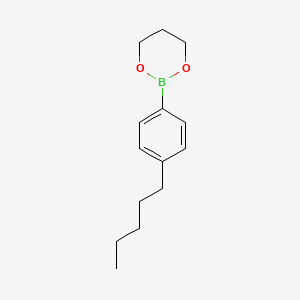
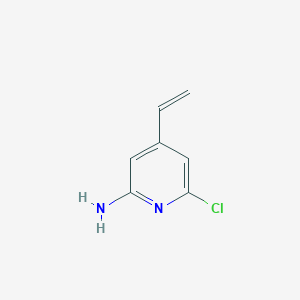
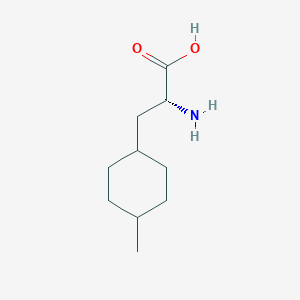
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
